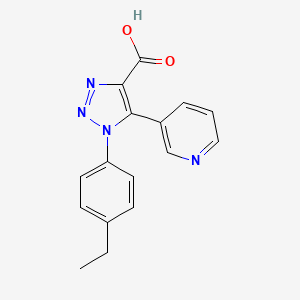

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-2-11-5-7-13(8-6-11)20-15(12-4-3-9-17-10-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHQPQXFKXISBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Formation of Azide: The starting material, 4-ethylphenylamine, is converted to its corresponding azide using sodium nitrite and sodium azide.

Cycloaddition Reaction: The azide is then reacted with 3-ethynylpyridine in the presence of a copper(I) catalyst to form the triazole ring.

Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under high pressure to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Applications De Recherche Scientifique

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and trifluoromethyl groups in analogues increase acidity (pKa ~2–3) and enhance target binding via hydrophobic interactions .

- Ethyl vs.

- Pyridine Orientation : Pyridin-3-yl (meta) vs. pyridin-2-yl (ortho) substituents alter steric and electronic profiles, affecting interactions with biological targets like kinases .

Physicochemical Properties

| Property | Target Compound | 1-(4-Chlorophenyl)-5-CF₃ Analogue | Ethyl Ester Analogue |

|---|---|---|---|

| Molecular Weight | 297.30 g/mol | 320.68 g/mol | 295.32 g/mol |

| Predicted pKa | ~2.5–3.0 | 2.97 | N/A (ester) |

| LogP (Lipophilicity) | ~1.8 (moderate) | ~2.5 | ~2.2 |

| Solubility | Low (polar aprotic solvents) | Very low | Moderate (organic solvents) |

Activité Biologique

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction between appropriate azides and alkynes under copper-catalyzed conditions (click chemistry). The structural characteristics can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar compounds demonstrate inhibition against Staphylococcus aureus and Candida albicans with varying degrees of effectiveness. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Induction of oxidative stress |

Enzyme Inhibition

The compound has been reported to exhibit inhibitory effects on certain enzymes relevant in pharmacology:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.

- Butyrylcholinesterase (BuChE) : Involved in the hydrolysis of choline esters; selective inhibition may have implications for neurodegenerative diseases.

The biological activity of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.

- Signal Transduction Pathways : It may modulate pathways involved in cell survival and apoptosis.

- Oxidative Stress Induction : Some studies suggest that it could increase reactive oxygen species (ROS) levels in cells, leading to cytotoxicity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives demonstrated that 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited superior activity against Escherichia coli compared to traditional antibiotics.

- Anticancer Research : In a comparative study on various triazole derivatives against breast cancer cells, the compound showed promising results with an IC50 value significantly lower than that of established chemotherapeutics.

Q & A

Q. Table 1: Comparative Biological Activity of Triazole-Carboxylic Acid Derivatives

| Compound | Biological Activity (IC₅₀, μM) | Mechanism Insights | Reference |

|---|---|---|---|

| Target Compound | Anticancer: 2.1 ± 0.3 | Wnt/β-catenin inhibition | |

| 5-(Difluoromethyl)-1H-triazole-4-carboxylic acid | Antiviral: 0.8 ± 0.2 | Viral protease binding | |

| PROTAC Analogs | Protein degradation: ≥80% | E3 ligase recruitment |

Analysis : Discrepancies arise from assay conditions (e.g., cell type, incubation time) and substituent electronic effects. For instance, electron-withdrawing groups (e.g., difluoromethyl) enhance antiviral activity by stabilizing enzyme interactions, while bulky aryl groups (e.g., 4-ethylphenyl) favor anticancer pathways via hydrophobic binding .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.